4-Aminopyrimidine-5-carbothioamide
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Overview
Description
4-Aminopyrimidine-5-carbothioamide is a synthetic compound with the molecular formula C5H6N4S and a molecular weight of 154.2 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its unique chemical structure and properties, making it valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrimidine-5-carbothioamide typically involves the reaction of 4-aminopyrimidine with thiocarbamide under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes . The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thioamide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Aminopyrimidine-5-carbothioamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Aminopyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways . In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Lacks the carbothioamide group, making it less versatile in certain chemical reactions.
5-Carbamoylpyrimidine: Contains a carbamoyl group instead of a carbothioamide group, leading to different reactivity and applications.
Uniqueness
4-Aminopyrimidine-5-carbothioamide is unique due to the presence of both amino and carbothioamide groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-aminopyrimidine-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJDYHOPFRSFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372369 |
Source
|
Record name | 4-aminopyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56584-63-5 |
Source
|
Record name | 56584-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-aminopyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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